An In-depth Technical Guide to Methyl 4-hydroxybut-2-ynoate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Methyl 4-hydroxybut-2-ynoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-hydroxybut-2-ynoate is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile precursor for a variety of more complex chemical entities. Its structure, incorporating both a hydroxyl group and an α,β-acetylenic ester, makes it a valuable building block, particularly in the construction of heterocyclic compounds and nucleoside analogues. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on methodologies relevant to pharmaceutical research and development.
Chemical and Physical Properties
Methyl 4-hydroxybut-2-ynoate is a combustible liquid that should be handled with care as it can cause skin and eye irritation.[1] While some suppliers describe its physical form as a solid or semi-solid, it is often handled as a liquid that can be distilled at reduced pressure.[2]
Table 1: Physicochemical Properties of Methyl 4-hydroxybut-2-ynoate
| Property | Value | Source |
| Molecular Formula | C₅H₆O₃ | [1] |
| Molecular Weight | 114.10 g/mol | [1] |
| IUPAC Name | methyl 4-hydroxybut-2-ynoate | [1] |
| CAS Number | 31555-05-2 | [3] |
| Boiling Point | 66–69 °C at 0.2 mmHg | Organic Syntheses, Coll. Vol. 7, p.334 (1990) |
| Refractive Index (n²²D) | 1.4684 | Organic Syntheses, Coll. Vol. 7, p.334 (1990) |
| Melting Point | Not available | [3] |
| Physical State | Liquid | CymitQuimica |
| Solubility | Soluble in organic solvents such as methanol. | Inferred from synthesis protocols. |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of Methyl 4-hydroxybut-2-ynoate.
Table 2: Spectroscopic Data for Methyl 4-hydroxybut-2-ynoate
| Spectrum Type | Key Peaks/Shifts | Source |
| ¹H NMR ((CD₃)₂SO) | δ: 3.79 (s, 3, OCH₃), 4.31 (d, 2, CH₂, J = 6 Hz), 5.57 (t, 1, OH) | Organic Syntheses, Coll. Vol. 7, p.334 (1990) |
| Infrared (IR) (neat) | cm⁻¹: 3410 (OH), 2240 (-C≡C-), 1715 (ester C=O) | Organic Syntheses, Coll. Vol. 7, p.334 (1990) |
| ¹³C NMR | Data not readily available in the reviewed literature. | |
| Mass Spectrometry | Data not readily available in the reviewed literature. |
Synthesis of Methyl 4-hydroxybut-2-ynoate
Several synthetic routes to Methyl 4-hydroxybut-2-ynoate have been reported. One of the most efficient and well-documented methods involves the carbomethoxylation of the Grignard reagent of a protected propargyl alcohol, followed by deprotection. This method avoids the need for high-pressure autoclaves and simplifies the purification process.
Experimental Protocol: Grignard-based Synthesis
This protocol is adapted from a procedure published in Organic Syntheses.
Workflow for the Synthesis of Methyl 4-hydroxybut-2-ynoate
Caption: Synthesis of Methyl 4-hydroxybut-2-ynoate via a Grignard reaction.
Step 1: Protection of Propargyl Alcohol
-
To 268 g of warm (60°C) dihydropyran, add a few crystals of p-toluenesulfonic acid monohydrate.
-
With stirring, add 168 g of propargyl alcohol over 30 minutes, maintaining the temperature at 60-65°C with occasional cooling.
-
After the addition is complete, stir the mixture for an additional 1.5 hours.
-
Add 0.5 g of powdered sodium bicarbonate and stir for another hour.
-
Filter the mixture and distill under reduced pressure to obtain the tetrahydropyranyl derivative of propargyl alcohol.
Step 2: Grignard Reaction and Carbomethoxylation
-
In a dry, three-necked flask under a nitrogen atmosphere, place one mole of ethylmagnesium bromide in diethyl ether.
-
Add a solution of 140 g of the protected propargyl alcohol in 1 L of dry tetrahydrofuran over 30 minutes.
-
After the addition, add a solution of 94.5 g of methyl chloroformate in 250 mL of dry tetrahydrofuran over 30-45 minutes, maintaining the temperature below 25°C.
-
Stir the mixture for an additional 2 hours at room temperature.
-
Pour the reaction mixture into a stirred solution of 1 L of saturated ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
Step 3: Deprotection
-
Dissolve the crude product from Step 2 in 1 L of anhydrous methanol.
-
Add 25 mL of Dowex 50-X4 cation resin (H+ form) and stir for 1.5 hours at 25°C.
-
Filter to remove the resin and concentrate the methanol solution.
-
Repeat the treatment with Dowex 50 and methanol.
-
After concentration, distill the residue under high vacuum (e.g., 0.2 mmHg) to yield pure Methyl 4-hydroxybut-2-ynoate (boiling point 66–69°C).
Applications in Drug Development
Methyl 4-hydroxybut-2-ynoate is a valuable building block in the synthesis of pharmaceutically relevant molecules, particularly nitrogen-containing heterocycles. Its alkyne functionality makes it an excellent dipolarophile in 1,3-dipolar cycloaddition reactions.
Synthesis of Nucleoside Analogues
A significant application of Methyl 4-hydroxybut-2-ynoate is in the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. For instance, it has been employed as a starting material in the synthesis of 8-aza-3-deazaguanosine, a compound with potential biological activity. This synthesis involves a 1,3-dipolar cycloaddition reaction with an appropriate azide to form a triazole ring, which serves as a bioisostere for the purine ring system found in natural nucleosides.
Logical Flow for the Synthesis of a Triazole-based Nucleoside Analogue
Caption: General workflow for synthesizing nucleoside analogues.
Representative Experimental Protocol: 1,3-Dipolar Cycloaddition for Triazole Synthesis
General Procedure:
-
Dissolve Methyl 4-hydroxybut-2-ynoate (1 equivalent) and the desired organic azide (1 equivalent) in a suitable solvent (e.g., a mixture of water and an alcohol like t-butanol, or THF).
-
If catalysis is required (e.g., for the Huisgen "click" reaction), add a copper(I) source, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated.
-
The crude triazole product is then purified by column chromatography.
Further synthetic steps would involve the manipulation of the functional groups on the triazole and the hydroxyl group of the butynoate chain to achieve the final target molecule.
Safety and Handling
Methyl 4-hydroxybut-2-ynoate is a combustible liquid and a potent vesicant that can cause painful burns upon skin contact. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. Acetylenic compounds can be potentially explosive, and distillations should be carried out behind a safety shield.
Conclusion
Methyl 4-hydroxybut-2-ynoate is a highly functionalized and reactive molecule with significant utility in organic synthesis. The availability of robust synthetic protocols and its demonstrated application as a precursor to complex heterocyclic systems, such as nucleoside analogues, underscore its importance for researchers in drug discovery and development. While further characterization, particularly ¹³C NMR and mass spectrometry data, would be beneficial, the existing body of knowledge provides a solid foundation for its use in the synthesis of novel compounds with therapeutic potential. The lack of evidence for its direct involvement in signaling pathways suggests its primary role is that of a versatile chemical building block rather than a direct modulator of biological processes.
